molecular formula C22H28O3Si2 B165952 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid CAS No. 125973-58-2

4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid

Cat. No. B165952
M. Wt: 396.6 g/mol
InChI Key: HYBWXJWLXUZMJD-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid, also known as TMS-PPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications due to its unique chemical properties and mechanism of action.

Mechanism Of Action

4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory molecules. 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Biochemical And Physiological Effects

4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to have a variety of biochemical and physiological effects in the body. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and protect cells from oxidative stress. In addition, 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields with high purity. 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has also been shown to have low toxicity in vitro and in vivo. However, one limitation of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid. One area of research is the development of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Furthermore, research can be conducted to investigate the potential use of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid in combination with other drugs to enhance its pharmacological effects.

Synthesis Methods

The synthesis of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid involves the reaction of 3,5-bis(trimethylsilyl)benzaldehyde with malonic acid in the presence of a base catalyst. The resulting product is then subjected to a decarboxylation reaction to yield 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been extensively studied for its potential use as a drug candidate in the treatment of various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

properties

CAS RN

125973-58-2

Product Name

4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid

Molecular Formula

C22H28O3Si2

Molecular Weight

396.6 g/mol

IUPAC Name

4-[(E)-3-[3,5-bis(trimethylsilyl)phenyl]-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C22H28O3Si2/c1-26(2,3)19-13-18(14-20(15-19)27(4,5)6)21(23)12-9-16-7-10-17(11-8-16)22(24)25/h7-15H,1-6H3,(H,24,25)/b12-9+

InChI Key

HYBWXJWLXUZMJD-FMIVXFBMSA-N

Isomeric SMILES

C[Si](C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)[Si](C)(C)C

SMILES

C[Si](C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C

synonyms

4-(3-(3,5-bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid
Ch 55S
Ch55S

Origin of Product

United States

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